molecular formula C14H10Cl3NO2 B5876046 5-chloro-N-(2,3-dichlorophenyl)-2-methoxybenzamide

5-chloro-N-(2,3-dichlorophenyl)-2-methoxybenzamide

Cat. No. B5876046
M. Wt: 330.6 g/mol
InChI Key: GCVLORIGIGNJIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2,3-dichlorophenyl)-2-methoxybenzamide, commonly known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, a group of signaling molecules that play important roles in inflammation and pain.

Mechanism of Action

Diclofenac works by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are involved in the inflammatory response and play a key role in pain and fever. By inhibiting COX enzymes, diclofenac reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have both local and systemic effects. Locally, it reduces inflammation and pain at the site of injury or inflammation. Systemically, it can cause side effects such as gastrointestinal bleeding, renal dysfunction, and cardiovascular events. Diclofenac has also been shown to have antioxidant properties and may have a role in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

Diclofenac is a widely used 5-chloro-N-(2,3-dichlorophenyl)-2-methoxybenzamide and has been extensively studied in both in vitro and in vivo experiments. Its anti-inflammatory and analgesic properties make it a valuable tool in the study of inflammation and pain. However, its systemic side effects and potential for toxicity limit its use in certain experiments.

Future Directions

There are several future directions for the study of diclofenac. One area of research is the development of new formulations that can reduce the risk of systemic side effects. Another area of research is the investigation of diclofenac's potential in the treatment of other diseases such as cancer and neurodegenerative disorders. Additionally, the mechanism of diclofenac's antioxidant properties and its potential in the prevention of oxidative stress-related diseases warrant further investigation.

Synthesis Methods

Diclofenac can be synthesized by the reaction of 2,3-dichloroaniline with 2-methoxybenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then chlorinated with thionyl chloride to obtain 5-chloro-N-(2,3-dichlorophenyl)-2-methoxybenzamide.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac has also been used in the management of postoperative pain, menstrual cramps, and headache.

properties

IUPAC Name

5-chloro-N-(2,3-dichlorophenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO2/c1-20-12-6-5-8(15)7-9(12)14(19)18-11-4-2-3-10(16)13(11)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVLORIGIGNJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2,3-dichlorophenyl)-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.